(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride
CAS No.: 1638765-23-7
Cat. No.: VC2870161
Molecular Formula: C8H14ClF2N
Molecular Weight: 197.65 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1638765-23-7 |
---|---|
Molecular Formula | C8H14ClF2N |
Molecular Weight | 197.65 g/mol |
IUPAC Name | (2,2-difluorospiro[3.3]heptan-6-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C8H13F2N.ClH/c9-8(10)4-7(5-8)1-6(2-7)3-11;/h6H,1-5,11H2;1H |
Standard InChI Key | SENGGMYKHCCNQY-UHFFFAOYSA-N |
SMILES | C1C(CC12CC(C2)(F)F)CN.Cl |
Canonical SMILES | C1C(CC12CC(C2)(F)F)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Data
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H14ClF2N . This organofluorine compound features a distinctive spiro structure that creates a conformationally restricted scaffold. The table below summarizes the key identification parameters for this compound:
Parameter | Value |
---|---|
CAS Number | 1638765-23-7 |
Molecular Formula | C8H14ClF2N |
Molecular Weight | 197.66 g/mol |
MFCD Number | MFCD23106458 |
IUPAC Name | (6,6-difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride |
Structural Features
The compound consists of a spiro[3.3]heptane scaffold with two fluorine atoms at the 6-position and a methanamine group at the 2-position, formulated as the hydrochloride salt . The core structure represents a conformationally restricted isostere of gem-difluorocycloalkanes, particularly 4,4-difluorocyclohexanes and 3,3-difluorocyclobutanes . The spiro junction creates a rigid three-dimensional arrangement that limits conformational flexibility, potentially enhancing binding specificity when used in medicinal chemistry applications.
Physical and Chemical Properties
This compound is typically stored at 4°C, protected from light, and maintained under nitrogen atmosphere to preserve its integrity . It exhibits characteristics typical of amine hydrochlorides, including solubility in polar solvents. As a functionalized organofluorine compound, it possesses distinctive reactivity patterns influenced by both the fluorine substituents and the amine functionality.
Synthetic Methodologies
Multigram Scale Production
A significant advancement in the accessibility of this compound has been the development of multigram-scale synthesis protocols. According to published research, the synthetic pathways involve relatively short reaction sequences (6-10 steps) that can be performed on scales ranging from at least 10 grams up to 0.47 kilograms . This scalability is crucial for practical applications in pharmaceutical research and development.
Key Intermediates and Reaction Conditions
The synthesis pathway involves several key intermediates, including:
-
(3,3-Difluorocyclobutane-1,1-diyl)dimethanol (6), which serves as a precursor in the synthetic route .
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1,1-Bis(bromomethyl)-3,3-difluorocyclobutane (3), which is a crucial intermediate for the introduction of the spiro scaffold .
The specific reaction conditions for these transformations typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions and maximize yields.
Chemical Reactivity and Transformations
Functional Group Reactivity
The (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride molecule contains several reactive sites that can undergo various chemical transformations. The primary amine functionality can participate in typical amine reactions including acylation, alkylation, and condensation reactions. The presence of gem-difluoro groups introduces specific electronic effects that influence the reactivity of neighboring carbon centers.
Applications in Drug Discovery
Significance as a Building Block
The 6,6-difluorospiro[3.3]heptane scaffold represented in this compound has been identified as a promising lead-oriented building block for drug discovery . This is primarily due to its conformationally restricted nature, which can impart favorable pharmacological properties to drug candidates. The spiro structure offers a rigid three-dimensional framework that can enhance binding specificity to biological targets.
Isosteric Replacement Strategy
As a conformationally restricted isostere of gem-difluorocycloalkanes, particularly 4,4-difluorocyclohexanes and 3,3-difluorocyclobutanes which have confirmed medicinal relevance, this compound provides medicinal chemists with valuable structural options for drug design . The strategic incorporation of fluorine atoms can modulate lipophilicity, metabolic stability, and binding properties of potential drug candidates.
Supplier | Quantity | Price (USD) | Purity |
---|---|---|---|
Acmec | 100.00 mg | 318.57 | Not specified |
Acmec | 250.00 mg | 455.71 | Not specified |
AK Scientific | Variable | Not specified | 95% minimum |
Sigma-Aldrich (via ChemScene) | Not specified | Not specified | 97% |
This pricing structure reflects the specialized nature of the compound and the complex synthetic processes required for its production .
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